Glass Transition Temperature (Tg) of Precursor Polyimides: DAR vs. 2,4-Diaminophenol (DAP) vs. MPD
In a head-to-head study synthesizing ortho-hydroxypolyimides (HPIs) for gas separation membranes, the glass transition temperature (Tg) of the precursor polyimide derived from 4,6-diaminoresorcinol (DAR-Cl) was found to be the highest among three diamine monomers tested, reflecting its greater structural rigidity and hydrogen-bonding capacity due to the presence of two hydroxyl groups [1]. The polyimide derived from 2,4-diaminophenol (DAP-Cl), which contains only one hydroxyl group, exhibited a lower Tg, while the polyimide from m-phenylene diamine (MPD), which has no hydroxyl groups, showed the lowest Tg [1].
| Evidence Dimension | Glass Transition Temperature (Tg) of Precursor Polyimide (6FDA-based) |
|---|---|
| Target Compound Data | Highest Tg (Specific numerical value not disclosed in abstract, but stated as highest in series) |
| Comparator Or Baseline | 2,4-Diaminophenol (DAP-Cl) polyimide: Intermediate Tg; m-Phenylene diamine (MPD) polyimide: Lowest Tg |
| Quantified Difference | Tg order: DAR-derived > DAP-derived > MPD-derived |
| Conditions | Polyimides synthesized with 6FDA dianhydride; thermal analysis by DSC |
Why This Matters
Higher Tg in the precursor polyimide translates to superior dimensional stability and potentially higher operating temperatures for the final thermally rearranged (TR) polymer membrane, making DAR the monomer of choice for high-temperature gas separation applications.
- [1] Comesaña-Gándara, B.; Calle, M.; Jo, H. J.; Hernández, A.; de la Campa, J. G.; de Abajo, J.; Lozano, A. E.; Alvarez, C. Thermally rearranged polybenzoxazoles and poly(benzoxazole-co-imide)s from ortho-hydroxyamine monomers for high performance gas separation membranes. J. Membr. Sci. 2015, 493, 329–339. View Source
